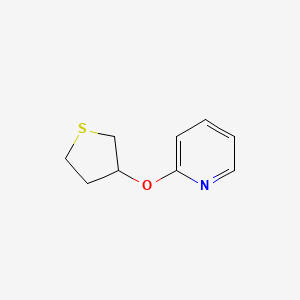

2-(Thiolan-3-yloxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

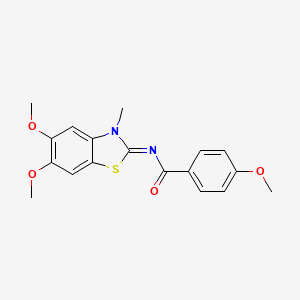

2-(Thiolan-3-yloxy)pyridine is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that contains a pyridine ring and a thiolane ring, which gives it unique properties that make it suitable for various applications.

Applications De Recherche Scientifique

Synthesis and Structure of Metal Complexes

- Palladium Complexes: Research by Umakoshi et al. (1990) detailed the synthesis of dinuclear palladium(II) complexes using pyridine-2-thiol, exploring their structure and electrochemistry (Umakoshi et al., 1990).

- Coordination Chemistry: Kennedy and Lever (1972) studied the complexes of various pyridine thiols with metals like cobalt(II), nickel(II), and zinc(II), focusing on bonding through the sulfur atom (Kennedy & Lever, 1972).

Oxidation Reactions

- Thiol Oxidation: Samanta et al. (2016) demonstrated the efficient oxidation of thiols to disulfides in the presence of pyridin-2-yl derivatives in aqueous medium, highlighting its utility in metal-free conditions (Samanta et al., 2016).

Protein Thiolation and Biochemistry

- Protein-Protein Conjugation: Carlsson, Drevin, and Axén (1978) introduced a thiolation procedure for proteins using a derivative of pyridine-2-thiol, which has applications in protein biochemistry (Carlsson et al., 1978).

Applications in Material Science

- Polymer Microspheres: Li et al. (2019) synthesized thiol-containing polymer microspheres using a monomer derived from pyridine-2-thiol, which showed effective adsorption of Pb2+ in water, indicating its potential in environmental applications (Li et al., 2019).

Corrosion Inhibition

- Metal Corrosion Inhibition: Ansari, Quraishi, and Singh (2014) synthesized Schiff’s bases from pyridine derivatives and evaluated their efficacy as corrosion inhibitors for mild steel, demonstrating the practical applications in industrial settings (Ansari et al., 2014).

Safety and Hazards

Orientations Futures

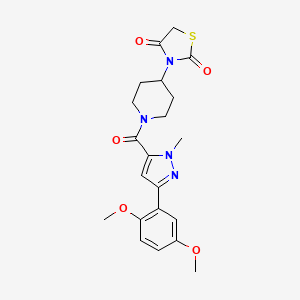

A series of novel 3-(thiophen/thiazole-2-ylthio)pyridine derivatives were designed and synthesized as IGF-1R tyrosine kinase inhibitors. All the target compounds were tested for their IGF-1R kinase inhibitory activities and cytotoxicities against five cancer cell lines . This suggests that 2-(Thiolan-3-yloxy)pyridine and related compounds could have potential applications in the development of new anticancer agents.

Mécanisme D'action

Target of Action

It’s worth noting that pyrimidine-based compounds, which are structurally similar to 2-(thiolan-3-yloxy)pyridine, are known to target vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

It’s worth noting that pyrimidine-based compounds are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2-(Thiolan-3-yloxy)pyridine might affect similar biochemical pathways, leading to downstream effects such as the reduction of inflammation.

Result of Action

It’s worth noting that pyrimidinamine derivatives, which share structural similarities with 2-(thiolan-3-yloxy)pyridine, have shown excellent fungicidal activity . This suggests that 2-(Thiolan-3-yloxy)pyridine might have similar effects.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propriétés

IUPAC Name |

2-(thiolan-3-yloxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-2-5-10-9(3-1)11-8-4-6-12-7-8/h1-3,5,8H,4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBWTFLSCNJZRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-N-ethyl-3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2371263.png)

![5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2371270.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-2-carboxylic acid](/img/structure/B2371273.png)

![11-(4-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2371276.png)